molecular formula C18H14N2O4S B3291813 6-[(2-phenyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]-2H-chromen-2-one CAS No. 873579-87-4

6-[(2-phenyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]-2H-chromen-2-one

Cat. No.: B3291813
CAS No.: 873579-87-4
M. Wt: 354.4 g/mol
InChI Key: CPXUVBDSMJULFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[(2-phenyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]-2H-chromen-2-one is a complex organic compound that features a chromenone core structure with an imidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(2-phenyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]-2H-chromen-2-one typically involves the reaction of chromenone derivatives with imidazole compounds. One common method involves heating the chromenone derivative with a two-fold molar excess of acyl or sulfonyl chloride in the presence of triethylamine (TEA). This reaction leads to the formation of products substituted at both the nitrogen atom of the imine moiety and the N-1 position of the imidazole ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-[(2-phenyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imidazole ring to its dihydro form.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dihydroimidazole derivatives.

Scientific Research Applications

6-[(2-phenyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]-2H-chromen-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-[(2-phenyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]-2H-chromen-2-one involves its interaction with specific molecular targets. The imidazole moiety can bind to metal ions or enzyme active sites, inhibiting their activity. The sulfonyl group can also participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[(2-phenyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]-2H-chromen-2-one is unique due to its combination of a chromenone core and an imidazole moiety, which imparts specific chemical and biological properties. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds.

Properties

IUPAC Name

6-[(2-phenyl-4,5-dihydroimidazol-1-yl)sulfonyl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O4S/c21-17-9-6-14-12-15(7-8-16(14)24-17)25(22,23)20-11-10-19-18(20)13-4-2-1-3-5-13/h1-9,12H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPXUVBDSMJULFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)C2=CC=CC=C2)S(=O)(=O)C3=CC4=C(C=C3)OC(=O)C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-[(2-phenyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]-2H-chromen-2-one
Reactant of Route 2
6-[(2-phenyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]-2H-chromen-2-one
Reactant of Route 3
Reactant of Route 3
6-[(2-phenyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]-2H-chromen-2-one
Reactant of Route 4
Reactant of Route 4
6-[(2-phenyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]-2H-chromen-2-one
Reactant of Route 5
6-[(2-phenyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]-2H-chromen-2-one
Reactant of Route 6
6-[(2-phenyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]-2H-chromen-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.